1'-[(3,5-Difluorophenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide
Overview
Description
1’-{[(3,5-difluorophenyl)amino]carbonothioyl}-1,4’-bipiperidine-4’-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bipiperidine core and a difluorophenyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1’-{[(3,5-difluorophenyl)amino]carbonothioyl}-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps, including the formation of the bipiperidine core and the introduction of the difluorophenyl group. Common synthetic routes may involve:
Step 1: Formation of the bipiperidine core through cyclization reactions.
Step 2: Introduction of the difluorophenyl group via nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
1’-{[(3,5-difluorophenyl)amino]carbonothioyl}-1,4’-bipiperidine-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, organic solvents like dichloromethane, and bases such as potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-{[(3,5-difluorophenyl)amino]carbonothioyl}-1,4’-bipiperidine-4’-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-{[(3,5-difluorophenyl)amino]carbonothioyl}-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved in its mechanism of action may include inhibition of enzyme activity or activation of signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
1’-{[(3,5-difluorophenyl)amino]carbonothioyl}-1,4’-bipiperidine-4’-carboxamide can be compared with other similar compounds, such as:
1,4’-bipiperidine derivatives: These compounds share the bipiperidine core but may have different substituents, leading to variations in their chemical properties and reactivity.
Difluorophenyl compounds: Compounds with the difluorophenyl group may exhibit similar reactivity in substitution reactions but differ in their overall structure and applications.
The uniqueness of 1’-{[(3,5-difluorophenyl)amino]carbonothioyl}-1,4’-bipiperidine-4’-carboxamide lies in its combination of the bipiperidine core and the difluorophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3,5-difluorophenyl)carbamothioyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N4OS/c19-13-10-14(20)12-15(11-13)22-17(26)23-8-4-18(5-9-23,16(21)25)24-6-2-1-3-7-24/h10-12H,1-9H2,(H2,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUDAXZIJPBUBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=S)NC3=CC(=CC(=C3)F)F)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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